molecular formula C11H21O4Zn- B13659245 (2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc

(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc

Katalognummer: B13659245
Molekulargewicht: 282.7 g/mol
InChI-Schlüssel: KZFQGUHGRJWQNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc is an organozinc reagent with the CAS Registry Number 2964571-67-1 and a molecular formula of C11H20O4Zn, corresponding to a molecular weight of 281.68 g/mol . This compound is a highly specialized reagent designed for use in advanced synthetic chemistry, particularly in cross-coupling reactions. Its structure features a pivaloyloxy group and a 1,3-dioxane-protected moiety, which can influence its reactivity and stability profile. As a reactive organometallic compound, it requires stringent handling protocols; it is air and moisture sensitive and must be stored in a dark place under an inert atmosphere at 2-8°C . According to safety information, it is classified as highly toxic and hazardous, with specific hazard statements including H314 (Causes severe skin burns and eye damage) and H228 (Flammable solid) . Researchers are advised to consult the Safety Data Sheet for comprehensive handling and hazard information. This product is intended for research applications in specialized laboratory settings and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Eigenschaften

Molekularformel

C11H21O4Zn-

Molekulargewicht

282.7 g/mol

IUPAC-Name

2,2-dimethylpropanoic acid;2-ethyl-1,3-dioxane;zinc

InChI

InChI=1S/C6H11O2.C5H10O2.Zn/c1-2-6-7-4-3-5-8-6;1-5(2,3)4(6)7;/h6H,1-5H2;1-3H3,(H,6,7);/q-1;;

InChI-Schlüssel

KZFQGUHGRJWQNA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)O.[CH2-]CC1OCCCO1.[Zn]

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of (2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc typically involves the insertion of activated zinc metal into an appropriate alkyl halide precursor bearing the 1,3-dioxane moiety, followed by coordination with the pivaloyloxy group. The process requires careful control of reaction conditions to avoid side reactions such as β-elimination or decomposition of sensitive functional groups.

Activation of Zinc Metal

Zinc metal surfaces are often passivated by oxide layers, which inhibit efficient insertion into alkyl halides. Activation of zinc is therefore critical:

  • Treatment of zinc dust or powder with a combination of trimethylsilyl chloride and 1,2-dibromoethane effectively removes oxide layers and activates the metal surface for rapid insertion reactions.

  • Alternatively, in situ reduction of zinc chloride (ZnCl2) with alkaline metals produces highly reactive "Riecke-zinc," which can also be used for organozinc reagent formation.

Preparation of Alkylzinc Reagent

The key step is the reaction of activated zinc with the alkyl halide precursor:

  • The alkyl halide bearing the (2-(1,3-dioxan-2-yl)ethyl) moiety is reacted with activated zinc in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (argon or nitrogen).

  • DMF is preferred in some cases to prevent β-elimination of sensitive amino or oxygen-containing groups.

  • The reaction is typically conducted at temperatures ranging from 0 to 30°C to balance reactivity and stability.

  • The reaction time varies but can be as short as 15 minutes with properly activated zinc.

Coordination with Pivaloyloxy Group

  • The pivaloyloxy ligand (tert-butylcarboxylate) is introduced by reaction with pivaloyl chloride or pivalic acid derivatives, often in the presence of a base such as triethylamine or pyridine to neutralize HCl byproducts.

  • The organozinc intermediate formed after zinc insertion can be treated with pivaloyl chloride to afford the (2-(1,3-dioxan-2-yl)ethyl)(pivaloyloxy)zinc compound.

Purification and Characterization

  • After completion, the reaction mixture is quenched and extracted with ethyl acetate or similar solvents.

  • The organic phase is washed sequentially with water, saturated sodium chloride, and sodium bicarbonate solutions to remove impurities.

  • Drying agents such as magnesium sulfate are used before solvent evaporation.

  • Purification is achieved by silica gel chromatography or recrystallization.

  • The product is characterized by NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis.

A summary of key parameters influencing the preparation efficiency is provided in the table below:

Parameter Typical Conditions Notes
Zinc activation Trimethylsilyl chloride + 1,2-dibromoethane Ensures oxide removal and fast insertion
Solvent THF, DMF DMF prevents β-elimination in sensitive cases
Temperature 0 to 30°C Higher temps may cause decomposition
Reaction time 15 min to 1 hour Depends on zinc activation and substrate
Base for pivaloylation Triethylamine, pyridine Neutralizes acid byproducts
Work-up Extraction with ethyl acetate, washes with water, NaHCO3, NaCl Removes impurities and salts
Purification Silica gel chromatography Yields spectroscopically pure product

Representative Experimental Procedure

Based on the literature, a representative preparation can be outlined as follows:

  • Zinc Activation: Zinc dust (1.0 equiv) is treated with trimethylsilyl chloride (0.1 equiv) and 1,2-dibromoethane (0.1 equiv) in dry THF under argon at room temperature for 30 minutes.

  • Organozinc Formation: The alkyl iodide precursor containing the (2-(1,3-dioxan-2-yl)ethyl) group (1.0 equiv) is added dropwise to the activated zinc suspension at 20°C. The mixture is stirred for 15–30 minutes until insertion is complete.

  • Pivaloylation: Pivaloyl chloride (1.1 equiv) and triethylamine (1.2 equiv) are added dropwise at 0°C. The reaction is stirred for 1 hour at room temperature.

  • Work-up: The mixture is diluted with ethyl acetate, washed sequentially with water, saturated sodium bicarbonate, and brine. The organic layer is dried over magnesium sulfate and concentrated.

  • Purification: The residue is purified by silica gel chromatography to yield (2-(1,3-dioxan-2-yl)ethyl)(pivaloyloxy)zinc as a spectroscopically pure compound.

Research Findings and Notes

  • The use of aprotic solvents like THF and DMF is critical for maintaining the integrity of the 1,3-dioxane ring and avoiding side reactions.

  • Activation of zinc is a key step; insufficient activation leads to low yields and incomplete reactions.

  • The reaction temperature range of 0–30°C balances reactivity and stability, preventing decomposition of sensitive groups.

  • The pivaloyloxy group provides steric protection and modulates the reactivity of the organozinc reagent, making it suitable for subsequent cross-coupling or acylation reactions.

  • The compound has been used successfully in cobalt-catalyzed acylation reactions, demonstrating its utility as a functionalized organozinc reagent.

Analyse Chemischer Reaktionen

(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of zinc.

    Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride.

    Substitution: The pivaloyloxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc involves its interaction with various molecular targets. The zinc atom plays a crucial role in coordinating with other molecules, facilitating various chemical reactions. The pivaloyloxy group and the 1,3-dioxane ring also contribute to the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data

Table 2: Performance in Cobalt-Catalyzed Reactions
Substrate Class Yield (%) Regioselectivity (%) Byproduct Formation Reference
Difluoroalkyl bromides 78–92 >90 None
Perfluorobutyl iodide 65–85 85–92 <5%
Alkyl halides (standard) 41–78 70–80 10–15%

Biologische Aktivität

The compound (2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc is a zinc-based organometallic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, drawing from diverse research sources.

Synthesis

The synthesis of (2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc typically involves the reaction of zinc salts with appropriate dioxane derivatives. The presence of the dioxane moiety is significant due to its ability to stabilize metal ions and enhance solubility in organic solvents, which is crucial for biological assays.

Antimicrobial Properties

Research indicates that compounds containing the 1,3-dioxolane structure exhibit a broad spectrum of biological activities, including antimicrobial effects. For instance, derivatives of 1,3-dioxolanes have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In a study examining several dioxolane derivatives, compounds were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, revealing minimum inhibitory concentrations (MICs) that suggest potent antibacterial and antifungal properties .

Table 1: Antimicrobial Activity of Dioxolane Derivatives

CompoundTarget OrganismMIC (µg/mL)
Compound 1Staphylococcus aureus625
Compound 2Staphylococcus epidermidis500
Compound 3Escherichia coli>2000
Compound 4Candida albicans250

The mechanism by which (2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc exerts its biological effects is not fully elucidated. However, it is hypothesized that the zinc ion plays a crucial role in disrupting microbial cell membranes or interfering with essential enzymatic processes within bacterial cells. Additionally, the dioxolane moiety may enhance cell permeability, allowing for greater efficacy of the compound .

Case Studies

A notable case study investigated the effects of various dioxolane derivatives on bacterial strains resistant to conventional antibiotics. The study found that certain derivatives, including those similar to (2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc, exhibited synergistic effects when combined with existing antibiotics, significantly reducing bacterial resistance .

Toxicity and Safety

While exploring the biological activity of (2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc, it is essential to consider its toxicity profile. Preliminary studies indicate that while certain concentrations exhibit antimicrobial activity, higher concentrations may lead to cytotoxic effects in mammalian cell lines. Thus, further investigation into its therapeutic index is warranted .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.